1-(1,4-Benzodioxan-2-ylmethyl)piperazine
CAS No.: 7031-63-2
Cat. No.: VC8383889
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7031-63-2 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15/h1-4,11,14H,5-10H2 |
| Standard InChI Key | SBJSQEJGEUKPSG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2COC3=CC=CC=C3O2 |
| Canonical SMILES | C1CN(CCN1)CC2COC3=CC=CC=C3O2 |
Introduction
Pharmacological Profile and Mechanism of Action
Although direct data on 1-(1,4-Benzodioxan-2-ylmethyl)piperazine are scarce, its structural kinship to well-characterized analogs permits reasonable extrapolations:
Serotonergic and Adrenergic Receptor Modulation
Benzodioxane-piperazine hybrids frequently target 5-HT₁A and α₁-ARs due to complementary interactions:
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5-HT₁A Antagonism/Agonism: The benzodioxane’s oxygen atoms form hydrogen bonds with Ser³.³⁶ and Asn³.⁸⁶ residues, while the piperazine’s protonated nitrogen engages Asp³.³² in the receptor’s binding pocket . Lecozotan (IC₅₀: 4–23 nM) exemplifies this mechanism .
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α₁-AR Antagonism: Ortho-substitutions on the benzodioxane (e.g., methoxy) enhance hydrophobic interactions with Phe³.²⁸ and Tyr³.⁸⁴, as seen in WB-4101 (pKi: 9.39 for α₁A-AR) .
Antibacterial Activity
Benzodioxane derivatives inhibit bacterial targets like FabH (fatty acid biosynthesis) and FtsZ (cell division):
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FabH Inhibition: Thiazolidinedione-piperazine-benzodioxane hybrids (e.g., Compound 22) suppress Escherichia coli FabH (IC₅₀: 60 nM) and exhibit MICs of 1.5–7 μM against Gram-positive pathogens .
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FtsZ Targeting: 7-Chloro-substituted benzodioxane-benzamides (e.g., Compound 24) inhibit FtsZ polymerization, showing activity against MRSA (MIC: 0.39 μg/mL) .
Therapeutic Applications and Clinical Prospects
The dual pharmacophoric nature of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine positions it as a multitarget agent with potential in:
Neuropsychiatric Disorders
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Depression and Anxiety: 5-HT₁A antagonists like Lecozotan enhance serotonin transmission, alleviating depressive symptoms in preclinical models .
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Cognitive Dysfunction: Selective 5-HT₁A antagonism improves memory consolidation, as demonstrated in Alzheimer’s disease paradigms .
Cardiovascular Diseases
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Hypertension: α₁-AR antagonists reduce vascular resistance, lowering blood pressure. Doxazosin, a benzodioxane derivative, is clinically used for this indication .
Oncology
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